molecular formula C13H17NO4 B7627969 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid

2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid

Cat. No. B7627969
M. Wt: 251.28 g/mol
InChI Key: RTDVMKQOPIKQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPAA is a derivative of the amino acid glycine and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid acts as a modulator of glutamate and GABA receptors, which are involved in various neurological processes. Glutamate is an excitatory neurotransmitter, while GABA is an inhibitory neurotransmitter. 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. Additionally, 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid has been found to modulate the activity of glutamate receptors, leading to decreased excitatory neuronal activity.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid has also been found to reduce the activation of microglia, which are involved in neuroinflammation. Additionally, 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid has been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, leading to decreased oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be determined through various analytical techniques. Additionally, 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid has been found to exhibit low toxicity and high bioavailability. However, there are also limitations to using 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Additionally, 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid may exhibit different effects in different animal models and may have limited efficacy in humans.

Future Directions

There are several future directions for the study of 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid. Further research is needed to fully understand its mechanism of action and its effects on different neurological disorders. Additionally, more studies are needed to determine the optimal dosage and administration of 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid for therapeutic use. Future research may also focus on developing more potent derivatives of 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid with enhanced therapeutic properties. Finally, clinical trials are needed to determine the safety and efficacy of 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid in humans.

Synthesis Methods

2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid can be synthesized through a multistep process involving the reaction of 4-methoxyphenylacetic acid with isobutyryl chloride, followed by reaction with glycine and subsequent purification. The purity of 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antinociceptive, and neuroprotective effects. 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid has also been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, 2-(4-Methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid has been found to enhance the activity of GABA receptors, which are involved in anxiety and sleep disorders.

properties

IUPAC Name

2-(4-methoxyphenyl)-2-(2-methylpropanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8(2)12(15)14-11(13(16)17)9-4-6-10(18-3)7-5-9/h4-8,11H,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDVMKQOPIKQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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